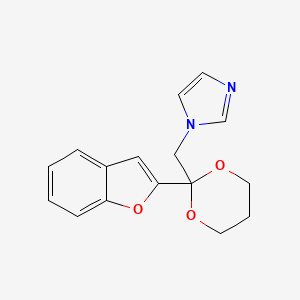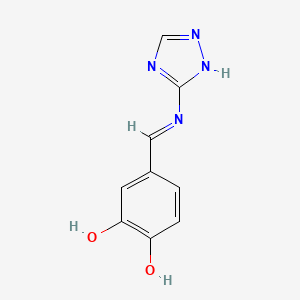
4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol is a compound that features a triazole ring attached to a benzene ring with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol typically involves the reaction of 1H-1,2,4-triazole-3-amine with 2,4-dihydroxybenzaldehyde under appropriate conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, amines, ethers, and esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol has several scientific research applications:
Medicinal Chemistry: It is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease.
Agrochemicals: It can be used as a raw material for the synthesis of herbicides, fungicides, and insecticides.
Material Science: It is used as a ligand in coordination chemistry and as a precursor for the production of new functional materials such as polymers and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The triazole ring and hydroxyl groups play a crucial role in the binding interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 1H-1,2,4-Triazol-3-amine
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids
Uniqueness
4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol is unique due to the presence of both the triazole ring and the benzene ring with hydroxyl groups, which confer specific chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a versatile compound for scientific research .
Propiedades
Fórmula molecular |
C9H8N4O2 |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
4-[(E)-1H-1,2,4-triazol-5-yliminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H8N4O2/c14-7-2-1-6(3-8(7)15)4-10-9-11-5-12-13-9/h1-5,14-15H,(H,11,12,13)/b10-4+ |
Clave InChI |
FZMLZZCOUSWBFV-ONNFQVAWSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=N/C2=NC=NN2)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=NC2=NC=NN2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



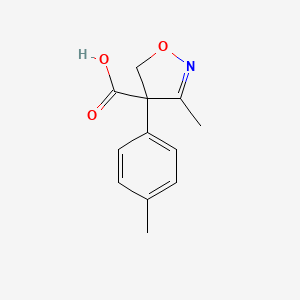
![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)
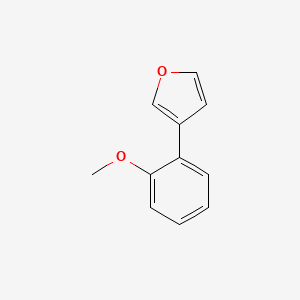
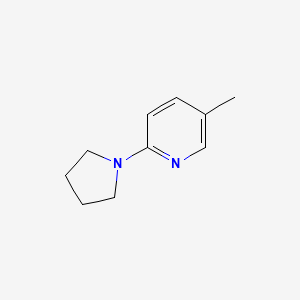

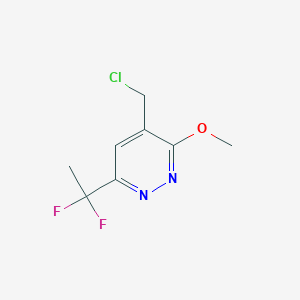
![6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
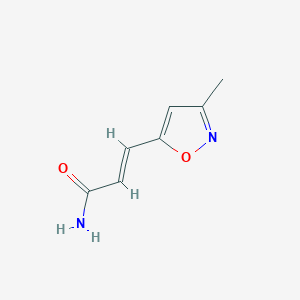
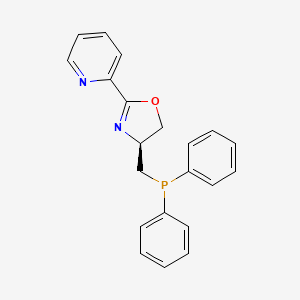
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)


